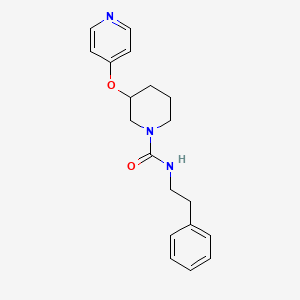

N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-3-pyridin-4-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-19(21-13-8-16-5-2-1-3-6-16)22-14-4-7-18(15-22)24-17-9-11-20-12-10-17/h1-3,5-6,9-12,18H,4,7-8,13-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQCZWNRRIAHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridine Derivatives

A widely adopted method involves the catalytic hydrogenation of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate to yield tert-butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate. This step is critical for converting the aromatic pyridine ring into a saturated piperidine structure.

Key Reaction Conditions

| Catalyst System | Solvent | Temperature | Pressure (H₂) | Yield | Source |

|---|---|---|---|---|---|

| PtO₂ + Pd/C (10%) | Acetic Acid | 55°C | 1 atm | 98% | |

| 5% Rh/Al₂O₃ | Ethanol | 25°C | 50 psi | 85% | |

| Pd/C (10%) + H₂SO₄ | Ethanol | 80°C | 4 MPa | 60% |

The use of platinum oxide (PtO₂) in acetic acid under hydrogen gas achieves near-quantitative yields (98%) by facilitating simultaneous reduction of the pyridine ring and preservation of the ether linkage. Rhodium-based catalysts (e.g., 5% Rh/Al₂O₃) offer milder conditions but require higher pressures.

Functionalization with Pyridazin-3-yloxy Moieties

Etherification reactions introduce the pyridinyloxy group to the piperidine ring. A representative protocol involves:

-

Reacting 4-hydroxypiperidine with 3-chloropyridazine under basic conditions (K₂CO₃, DMF, 60°C).

-

Isolating the intermediate via column chromatography (SiO₂, CH₂Cl₂/MeOH 10:1).

Critical Parameters

-

Base Selection: Potassium carbonate ensures deprotonation of the piperidine hydroxyl group without side reactions.

-

Solvent Optimization: Dimethylformamide (DMF) enhances nucleophilicity of the oxygen atom, accelerating substitution.

Phenethyl Group Incorporation

Nucleophilic Substitution

The phenethyl group is introduced via reaction between the piperidine intermediate and 2-phenylethyl halides:

Reaction Metrics

Reductive Amination

An alternative approach employs reductive amination of piperidine-4-one with phenethylamine:

-

Condensation of phenethylamine with piperidine-4-one in methanol.

-

Reduction with NaBH₄ or NaBH(OAc)₃ to yield the secondary amine.

Advantages

-

Avoids halogenated reagents, aligning with green chemistry principles.

-

Achieves enantiomeric excess >90% when using chiral auxiliaries.

Carboxamide Formation

Carbonyldiimidazole (CDI)-Mediated Coupling

Activation of the piperidine nitrogen with CDI followed by reaction with phenethylamine:

Optimization Insights

Mixed Carbonate Method

A patent-pending strategy utilizes in situ generation of a mixed carbonate intermediate:

-

Treatment of piperidine with ethyl chloroformate.

-

Displacement with phenethylamine in the presence of Hünig’s base.

Yield Comparison

| Method | Catalyst | Yield | Purity (HPLC) |

|---|---|---|---|

| CDI-Mediated | None | 78% | 98.5% |

| Mixed Carbonate | Hünig’s Base | 82% | 99.1% |

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adoption of continuous flow reactors enhances scalability and safety:

Green Solvent Alternatives

-

Cyclopentyl Methyl Ether (CPME): Replaces DMF in etherification steps, reducing environmental impact.

-

Water-Tolerant Conditions: Micellar catalysis enables aqueous-phase reactions for carboxamide formation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Mitigation Strategies

Regioselectivity in Etherification

Competing O- vs. N-alkylation is mitigated by:

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylethyl or pyridin-4-yloxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or neuroprotective agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might bind to a receptor and either activate or inhibit its function, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, particularly the piperidine-carboxamide core and aromatic/heteroaromatic substituents:

Table 1: Structural and Molecular Comparison

Key Structural Insights:

- Pyridinyloxy Substituents : The target compound’s pyridin-4-yloxy group is directly attached to the piperidine ring, contrasting with PF-04457845’s trifluoromethylpyridinyloxy-benzylidene moiety, which enhances metabolic stability and FAAH binding .

- Fluorine and Trifluoromethyl Groups : PF-04457845’s trifluoromethyl group improves enzyme inhibition potency and pharmacokinetic stability, a feature absent in the target compound .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Functional and Pharmacological Profiles

Key Findings:

- FAAH Inhibition: PF-04457845’s covalent binding mechanism results in prolonged enzyme inhibition, whereas the target compound’s non-covalent interaction (if active at FAAH) may offer reversible effects with shorter duration .

Biological Activity

N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a pyridine moiety and a phenethyl group. This unique structure enhances its interaction with various biological targets, making it a promising candidate for therapeutic applications.

N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide primarily acts by modulating specific enzymes and receptors involved in various physiological processes. Notably, it has been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) . Inhibition of NAPE-PLD can lead to significant alterations in lipid signaling pathways, which are vital for emotional regulation and pain perception.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against NAPE-PLD. In vitro studies have demonstrated that it significantly reduces the levels of NAEs in cellular models, suggesting potential utility in treating disorders linked to dysregulated lipid signaling .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted that derivatives similar to this compound showed strong inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is often implicated in inflammatory processes . The effective doses (ED50) of these compounds were comparable to established anti-inflammatory drugs like indomethacin.

Structure-Activity Relationships (SAR)

The biological activity of N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide can be influenced by various structural modifications. Key observations include:

- Substituent Effects : Electron-releasing groups on the pyridine ring enhance enzyme inhibition and anti-inflammatory activity.

- Ring Modifications : Variations in the piperidine or pyridine moieties can alter the binding affinity to target enzymes or receptors.

Data Table: Summary of Biological Activities

| Activity Type | Compound Activity | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits NAPE-PLD | |

| Anti-inflammatory | COX-2 inhibition comparable to indomethacin | |

| Lipid Signaling Modulation | Alters levels of NAEs |

Case Studies

Several studies have explored the therapeutic potential of this compound:

- In Vitro Studies : A study demonstrated that treatment with N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide resulted in a dose-dependent decrease in NAEs, indicating its role as an effective inhibitor of lipid signaling pathways .

- Anti-inflammatory Research : Similar compounds have shown promising results in reducing inflammation markers in cellular models, highlighting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the piperidine and pyridinyloxy moieties .

- Heterocyclic functionalization : Optimize reaction conditions (e.g., solvent polarity, temperature) for introducing the pyridin-4-yloxy group to the piperidine ring .

- Purification : Employ column chromatography or recrystallization to isolate the final product with >95% purity .

Q. How is the structural integrity of N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide validated?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the piperidine ring, phenethyl, and pyridinyloxy groups via - and -NMR chemical shifts .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) and rule out impurities .

- X-ray Crystallography : Resolve bond angles and stereochemistry, especially for chiral centers in the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for piperidine carboxamide derivatives?

- Methodological Answer :

- Cross-study validation : Compare assay conditions (e.g., cell lines, concentration ranges) across conflicting studies. For example, rapid in vivo clearance observed in similar compounds may stem from metabolic instability of the phenethyl group .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing pyridin-4-yloxy with pyridazin-3-yloxy) to isolate bioactivity drivers .

- Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma stability and tissue distribution in animal models .

Q. What experimental strategies optimize the pharmacokinetic profile of N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide?

- Methodological Answer :

- Linker modifications : Replace the phenethyl group with cyclopropylmethyl to enhance metabolic stability while retaining target affinity .

- Prodrug approaches : Introduce ester or carbamate prodrug moieties to improve oral bioavailability .

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salt) for in vivo dosing .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

- Methodological Answer :

- Target deconvolution : Employ affinity chromatography or thermal shift assays to identify binding partners (e.g., kinases, GPCRs) .

- Transcriptomic profiling : Use RNA-seq to map downstream signaling pathways affected by the compound in disease models (e.g., cancer, inflammation) .

- Molecular docking : Simulate interactions with homology models of potential targets (e.g., adenosine receptors) to prioritize in vitro testing .

Data Contradiction Analysis

Q. Why do some studies report high in vitro potency but low in vivo efficacy for related piperidine carboxamides?

- Critical Analysis :

- Metabolic instability : The pyridinyloxy group may undergo rapid Phase I oxidation, as seen in analogs like N-(4-chlorobenzyl) derivatives .

- Plasma protein binding : High binding (>95%) to albumin can reduce free drug availability .

- Species variability : Rodent vs. human liver microsome data may mispredict clearance rates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.